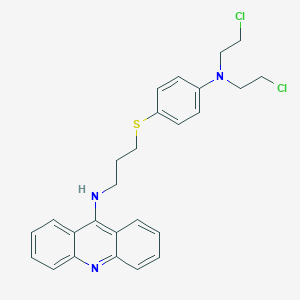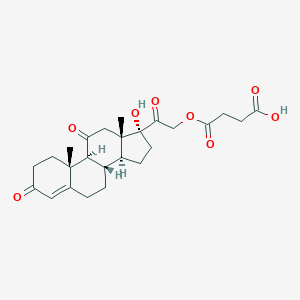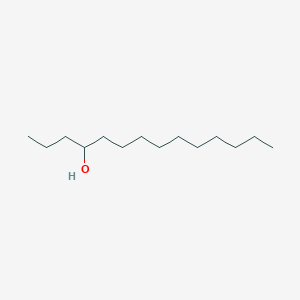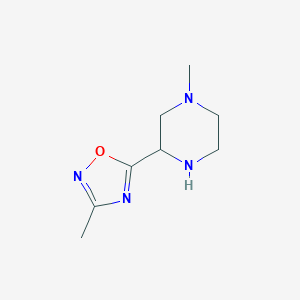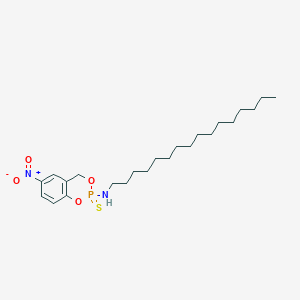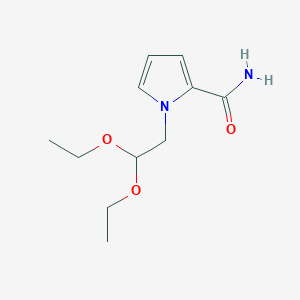
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, also known as DEPC, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is not fully understood. However, it is believed that 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins by reacting with specific functional groups, such as the amino and carboxyl groups. This modification can alter the structure and function of the RNA or protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of RNase activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of RNA can inhibit the activity of RNases, which are enzymes that degrade RNA. This can be useful in preserving RNA samples for analysis.
2. Inhibition of protease activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of proteins can inhibit the activity of proteases, which are enzymes that degrade proteins. This can be useful in preserving protein samples for analysis.
3. Modulation of neurotransmitter receptors: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. This can have implications for neuropharmacology research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has several advantages for lab experiments, including:
1. Easy to use: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is easy to use and can be added directly to RNA or protein samples.
2. Low toxicity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has low toxicity and does not pose a significant health hazard.
3. Stable: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is stable and can be stored for long periods of time.
However, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide also has some limitations for lab experiments, including:
1. Specificity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is specific to certain functional groups, which may limit its use in certain experiments.
2. Reversibility: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is reversible under certain conditions, which may affect the reliability of results.
3. Potential interference: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may interfere with certain downstream applications, such as PCR and Western blotting.
Orientations Futures
There are several future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, including:
1. Further understanding of the mechanism of action: More research is needed to fully understand how 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins and how this modification affects cellular processes.
2. Development of new applications: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields, including neuropharmacology, RNA analysis, and protein analysis. Further research is needed to explore these applications.
3. Optimization of protocols: Current protocols for 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may not be optimal for certain experiments. Further research is needed to optimize these protocols for specific applications.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is a pyrrole derivative that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields and further research is needed to fully understand its properties and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide involves the reaction of 2,2-diethoxyethylamine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been used in various scientific research applications, including:
1. RNA modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is commonly used to modify RNA by reacting with the nucleotide bases, particularly adenine and cytosine. This modification can inhibit the activity of RNases, which are enzymes that degrade RNA.
2. Protein modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has also been used to modify proteins by reacting with histidine residues. This modification can inhibit the activity of proteases, which are enzymes that degrade proteins.
3. Neuropharmacology: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have interesting effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor.
Propriétés
Numéro CAS |
136927-44-1 |
|---|---|
Nom du produit |
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(13)11(12)14/h5-7,10H,3-4,8H2,1-2H3,(H2,12,14) |
Clé InChI |
NQSDPBPNALYIJV-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)N)OCC |
SMILES canonique |
CCOC(CN1C=CC=C1C(=O)N)OCC |
Synonymes |
1-(2,2-DIETHOXYETHYL)PYRROLE-2-CARBOXAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




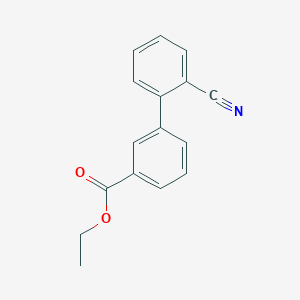
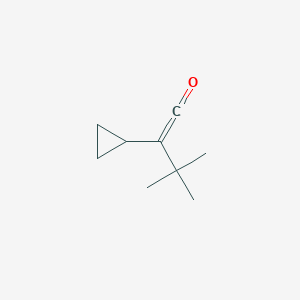

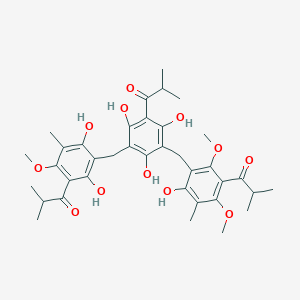
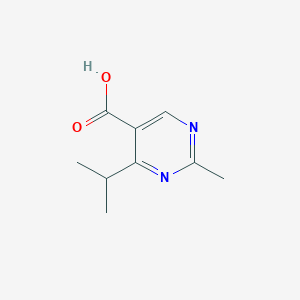
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
